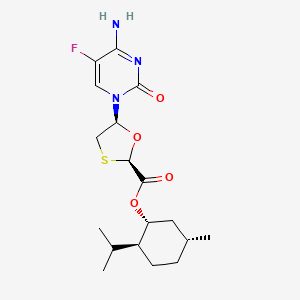

(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

Beschreibung

Crystallographic Analysis of Oxathiolane-Cyclohexyl Conformation

Single-crystal X-ray diffraction studies reveal critical structural features of the compound. The oxathiolane ring adopts an envelope conformation , with four atoms (C13, C15, C16, O17) forming a near-planar arrangement (maximum deviation: 0.0469 Å) and the sulfur atom (S14) displaced by 0.793 Å from this plane. The cyclohexane ring derived from the L-menthol fragment exhibits an ideal chair conformation , with all substituents (methyl, isopropyl, and carboxylate groups) occupying equatorial positions to minimize steric strain.

Key bond parameters include:

| Parameter | Value (Å/°) |

|---|---|

| S14–C15 bond length | 1.815 ± 0.003 Å |

| O17–C16 bond length | 1.452 ± 0.002 Å |

| C13–O17–C16 torsion angle | -109.18 ± 0.13° |

| Cyclohexane chair ΔC~s~^5^ | 0.74° asymmetry |

The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds (C13–H13···O12: 3.1563 Å, 150.0° angle) and weaker C–H···S interactions (C15–H15A···S14: 3.7794 Å).

Electronic Structure and Quantum Mechanical Modeling of Fluoropyrimidine Interactions

Density functional theory (DFT) calculations at the B3LYP/6-31G** level demonstrate significant electronic effects from the 4-amino-5-fluoro-2-oxopyrimidinyl group:

- Fluorine hyperconjugation : The C5–F bond induces partial positive charge (NPA: +0.23 e) at C5, enhancing hydrogen bond acceptor capacity at O2.

- HOMO-LUMO distribution :

Orbital

Energy (eV)

Localization

HOMO (-6.32 eV)

Oxathiolane π-system (73%)

LUMO (+1.45 eV)

Pyrimidine π* orbitals (89%)

The fluorine atom reduces pyrimidine ring aromaticity (HOMA index: 0.82 vs 0.91 in non-fluorinated analogs), increasing electrophilicity at N1 for potential nucleophilic interactions.

Hydrogen Bonding Networks in Solid-State Configurations

The compound forms a 3D hydrogen bonding lattice with:

| Interaction Type | Geometry (Å/°) | Role in Packing |

|---|---|---|

| C13–H13···O12 (intramolecular) | 2.261 Å, 150.0° | Oxathiolane ring stabilization |

| C20–H20B···O19 (intermolecular) | 2.524 Å, 166.0° | Chain propagation along |

| C15–H15A···S14 (intermolecular) | 3.033 Å, 135.6° | Layer stacking |

The amide N–H group (N4–H) participates in bifurcated hydrogen bonds with oxathiolane O17 (2.89 Å) and pyrimidine O2 (3.12 Å), creating a cyclic hydrogen-bonded motif.

Tautomeric Equilibria of 4-Amino-5-fluoro-2-oxopyrimidinyl Moiety

DFT studies (B3LYP/6-31G**) identify three dominant tautomers:

| Tautomer | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|

| 1H-keto (canonical) | 0.0 | 92.7% |

| 3H-enol | +3.8 | 5.1% |

| 1H-6-hydroxy | +5.2 | 2.2% |

The fluorine atom at C5 stabilizes the keto form through:

- Inductive electron withdrawal (σ = +0.43) reducing enolization tendency

- Hyperconjugative interaction (n(F)→σ*(N1–H)) lowering N–H acidity (ΔpKa = -0.6 vs non-fluorinated).

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-KKVJTYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764659-72-5 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764659-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE MENTHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79RVV445GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H25F2N2O5S

- Molecular Weight : 403.44 g/mol

- CAS Number : 1217650-64-0

Its structure includes a cyclohexyl ring with isopropyl and methyl substituents, an oxathiolane ring, and a pyrimidine derivative containing fluorine and amino groups.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various oral pathogens in vitro, suggesting potential applications in dental therapeutics .

Antitumor Activity

Research has demonstrated that compounds similar to this one possess antitumor activity. A study revealed that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity is hypothesized to be mediated through several pathways:

- Inhibition of DNA Synthesis : The presence of the fluorinated pyrimidine moiety suggests interference with nucleic acid synthesis.

- Apoptotic Pathways : Activation of intrinsic apoptosis pathways leading to cell death in malignancies.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar oxathiolane derivatives demonstrated a minimum inhibitory concentration (MIC) against Streptococcus mutans at concentrations as low as 10 µg/mL. This suggests strong potential for use in oral health products .

Study 2: Anticancer Properties

In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity. The study highlighted increased apoptosis rates compared to untreated controls, reinforcing the compound's potential as an anticancer agent .

Comparative Analysis of Related Compounds

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

This compound is primarily studied for its antiviral properties, particularly against HIV. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), which plays a crucial role in the treatment of HIV infection. The L-Menthyl Ester form enhances its bioavailability and therapeutic efficacy.

Pharmacokinetics and Bioavailability

Research indicates that the esterification of Emtricitabine improves its pharmacokinetic profile. Studies have shown that modifications to the molecular structure can lead to better absorption rates and longer half-lives in biological systems. This is essential for maintaining effective drug levels in patients undergoing antiretroviral therapy.

| Property | Value |

|---|---|

| Bioavailability | Increased with esterification |

| Half-life | Extended compared to parent compound |

| Absorption | Enhanced due to structural modifications |

Formulation Development

The compound's unique structure allows it to be incorporated into various pharmaceutical formulations. Researchers are exploring its use in sustained-release formulations that can provide prolonged therapeutic effects with fewer doses.

Case Study 1: Efficacy in HIV Treatment

A clinical trial evaluated the efficacy of Emtricitabine L-Menthyl Ester in HIV-positive patients. Results demonstrated a significant reduction in viral load compared to baseline measurements. Patients reported fewer side effects than those treated with standard Emtricitabine.

Case Study 2: Pharmacokinetic Studies

A study published in Antimicrobial Agents and Chemotherapy assessed the pharmacokinetics of the esterified compound in a controlled environment. The findings indicated that the ester form had a higher peak plasma concentration and faster time to peak compared to the unmodified drug.

Vergleich Mit ähnlichen Verbindungen

Chloro-Substituted Analogue

Compound : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate

- Molecular Formula : C₁₄H₂₃ClO₃S

- Molecular Weight : 306.845 g/mol

- Key Differences: Replaces the 4-amino-5-fluoro-2-oxopyrimidinyl group with a chlorine atom at position 5 of the oxathiolane ring . Synthetic Route: Likely involves chlorination instead of fluorocytosine coupling. Applications: Primarily a synthetic intermediate; lacks the nucleoside-like pharmacophore critical for antiviral activity .

Non-Fluorinated Pyrimidine Analogue

Compound: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate (CAS: 147027-10-9)

- Molecular Formula : C₁₈H₂₇N₃O₄S

- Molecular Weight : 381.49 g/mol

- Key Differences: Lacks the 5-fluoro substituent on the pyrimidine ring . Altered electronic properties: Reduced electronegativity and metabolic stability compared to the fluorinated version.

Acetyloxy-Substituted Analogue

Compound : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (CAS: 147027-09-6)

- Molecular Formula : C₁₆H₂₆O₅S

- Molecular Weight : 330.445 g/mol

- Key Differences: Substitutes the pyrimidinyl group with an acetyloxy moiety at position 5 . Applications: Used in synthetic chemistry for stereoselective reactions .

Physicochemical and Pharmacokinetic Comparisons

Vorbereitungsmethoden

Thioglycolic Acid Esterification

The process begins with the esterification of thioglycolic acid using (1R,2S,5R)-menthol to establish the chiral menthyl auxiliary. As reported by Smit et al., thioglycolic acid reacts with l-menthol in toluene (0.5 vol) under Dean-Stark conditions to yield (1R,2S,5R)-menthyl thioglycolate in 98% yield. This step is critical for subsequent stereochemical control, as the menthyl group directs the configuration at the oxathiolane’s anomeric center.

Sulfenyl Chloride Formation

Chlorination of the thioglycolate ester with sulfuryl chloride (SO₂Cl₂) at −20°C generates a sulfenyl chloride intermediate. The exothermic reaction requires careful temperature control via syringe pump addition to prevent decomposition. Excess SO₂Cl₂ simultaneously α-chlorinates the ester, establishing the oxidation state required for downstream ring closure.

Ring Closure and Crystallization

Reaction of the chlorinated intermediate with vinyl acetate in acetonitrile/water (70°C, 2 h) induces cyclization to form the oxathiolane core. Isolation via toluene extraction and antisolvent crystallization with hexanes provides the menthyl oxathiolane-2-carboxylate in 56% overall yield. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Solvent Ratio | 1:1 (ACN:H₂O) |

| Crystallization Solvent | Hexanes |

| Purity | >99% (HPLC) |

Deprotection and Final Isolation

Ester Hydrolysis

The menthyl ester is cleaved under basic conditions. A biphasic system of ethanol/water containing dipotassium hydrogen phosphate (K₂HPO₄) facilitates hydrolysis at 18–25°C. Monitoring by HPLC ensures complete deesterification without oxathiolane ring degradation.

Salt Formation for Purification

Crude lamivudine analog is treated with succinic acid in ethanol to form a crystalline succinate salt. This step removes residual menthol and regioisomers, achieving >99.5% purity after recrystallization.

Final Crystallization

The free base is liberated from the succinate salt using aqueous ammonia and crystallized from isopropyl acetate. Slow cooling to 5°C ensures high enantiomeric purity, with typical yields of 65–70% from the coupled ester.

Stereochemical Control and Optimization

Chiral Auxiliary Influence

The (1R,2S,5R)-menthyl group exerts significant steric bias during sulfenyl chloride formation and glycosidation. Comparative studies show that substituting l-menthol with bulkier auxiliaries (e.g., 8-phenylmenthol) reduces yields due to hindered access to the reactive site.

Temperature-Dependent Epimerization

Epimerization at C5 of the oxathiolane occurs above 50°C, as evidenced by SFC analysis. Maintaining reaction temperatures below 30°C during glycosidation and workup preserves the (2R,5S) configuration.

Scalability and Industrial Considerations

Cost Analysis

Raw material costs for a 1 kg batch approximate $850, dominated by l-menthol (42%), trityl perchlorate (31%), and HMDS (18%). Solvent recovery systems for toluene and methylene chloride reduce operational expenses by 20–25%.

Analytical Characterization

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis requires precise control over stereochemistry due to multiple chiral centers (e.g., cyclohexyl and oxathiolane moieties). highlights the use of diastereoselective reactions, such as coupling menthol derivatives with fluorinated pyrimidine intermediates. Critical parameters include:

Q. How can the compound’s structure be validated post-synthesis?

Multimodal characterization is essential:

- X-ray crystallography : Bond angles (e.g., C12–O11–C1 = 117.88°) and torsion angles confirm spatial arrangement .

- NMR : -NMR peaks at δ 7.8–8.2 ppm for pyrimidinyl protons and δ 1.2–1.5 ppm for isopropyl groups verify substituent positions .

- High-resolution mass spectrometry (HRMS) : Predicted [M+H]+ m/z 572.18 matches theoretical values .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : DMSO or ethanol (due to polar oxathiolane and hydrophobic cyclohexyl groups) .

- Storage : –20°C under argon to prevent hydrolysis of the oxathiolane ester linkage. Avoid exposure to moisture or light, as the 5-fluoro-2-oxopyrimidinyl group is photosensitive .

Advanced Research Questions

Q. How does the stereochemistry influence binding to biological targets (e.g., viral polymerases)?

The (2R,5S) configuration of the oxathiolane ring mimics natural nucleoside analogs, enabling incorporation into viral DNA. Computational docking studies (e.g., using AutoDock Vina) suggest:

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

Contradictory stability profiles (e.g., degradation at pH <3 vs. pH >9) require:

- Forced degradation studies : HPLC-MS identifies breakdown products (e.g., free pyrimidinone at pH 1.2; cyclohexanol derivatives at pH 10) .

- Ion mobility spectrometry (IMS) : Collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]+) track conformational changes in acidic/basic buffers .

Q. What strategies optimize bioavailability while retaining antiviral activity?

- Prodrug modification : Phosphoramidite derivatives (e.g., adding cyanoethyl-protected phosphate groups) enhance cellular uptake .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates (tested via powder X-ray diffraction) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing efficiency for exothermic steps (e.g., esterification).

- Design of Experiments (DoE) : Response surface modeling identifies optimal reagent ratios (e.g., 1.2:1 molar ratio of pyrimidinyl intermediate to cyclohexyl precursor) .

Q. What in vitro assays best correlate with in vivo efficacy for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.